molecular formula C11H16ClNO2S B3144608 N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride CAS No. 5553-26-4

N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

Cat. No. B3144608
CAS RN: 5553-26-4
M. Wt: 261.77 g/mol
InChI Key: MQHJLOORBPGTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is a chemical compound with the CAS Number: 5553-26-4 . It has a molecular weight of 261.77 and its linear formula is C11H16ClNO2S . It is a solid at room temperature .


Molecular Structure Analysis

The Inchi Code for N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is 1S/C11H15NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources I have.

Scientific Research Applications

Carcinogenicity Studies

N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride and its analogues have been synthesized and evaluated for potential carcinogenicity. These compounds, including thiophene analogues of benzidine and 4-aminobiphenyl, were evaluated using in vitro assays such as the Salmonella reverse-mutation assay and the cell-transformation assay. The observed activity profiles suggest potential carcinogenicity, although the chemical and biological behavior of these compounds casts doubt on their ability to cause tumors in vivo. One of the derivatives, N-(5-phenylthiophen-2-yl)acetamide, is being evaluated for carcinogenicity in mice (Ashby et al., 1978).

Potential in Treating Anxiety and Mood Disorders

A novel, selective, silent 5-HT(1A) antagonist compound, which includes thiophene analogues, has shown potential applications in the treatment of anxiety and mood disorders. The compound exhibited a dose-dependent occupancy at human brain 5-HT(1A) receptors, with minimal acute side effects. This study indicates the promise of thiophene analogues in the development of drugs targeting anxiety and depression (Rabiner et al., 2002).

Antifungal Activity

Butenafine hydrochloride, a benzylamine derivative which may share structural similarities with N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, has demonstrated excellent efficacy against dermatophytosis. Its fungicidal activity and long retention in the skin after topical application contribute to its effectiveness in treating fungal infections (Arika et al., 1990).

Role in Monoamine Transport Inhibition

Compounds structurally similar to N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride have been investigated for their affinities for dopamine, serotonin, and norepinephrine transporters in the brain. These compounds have demonstrated potential as monoamine transport inhibitors, indicating their possible use in treating conditions like depression and other cognitive disorders (Santra et al., 2012).

Cognitive Enhancement in Alzheimer's Disease

A novel histamine H3 receptor antagonist, which might be structurally related to N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, has been found to bind to histamine H3 receptors in Alzheimer's disease brain and improve cognitive performance in preclinical models. This compound has shown high selectivity and potency, suggesting its therapeutic potential for dementia and other cognitive disorders (Medhurst et al., 2007).

properties

IUPAC Name

N-benzyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHJLOORBPGTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

CAS RN

5553-26-4
Record name 3-(benzylamino)-1lambda6-thiolane-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.